
4-(3-Iodopyridin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Iodopyridin-4-yl)morpholine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopyridin-4-yl)morpholine typically involves the iodination of a pyridine derivative followed by the introduction of a morpholine ring. One common method involves the reaction of 3-iodopyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodopyridin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the iodine atom.
Scientific Research Applications
4-(3-Iodopyridin-4-yl)morpholine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Iodopyridin-4-yl)morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and the morpholine ring may play crucial roles in its binding affinity and reactivity with biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Iodopyridin-2-yl)morpholine: Similar in structure but with the iodine atom attached to a different position on the pyridine ring.
4-(3-Bromopyridin-4-yl)morpholine: Similar structure with a bromine atom instead of iodine.
4-(3-Chloropyridin-4-yl)morpholine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
4-(3-Iodopyridin-4-yl)morpholine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C9H11IN2O |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
4-(3-iodopyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H11IN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
JJKDLMVBPCGHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





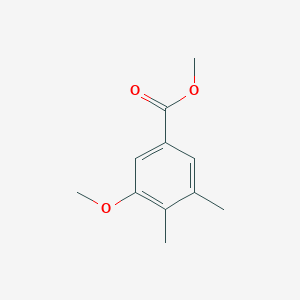
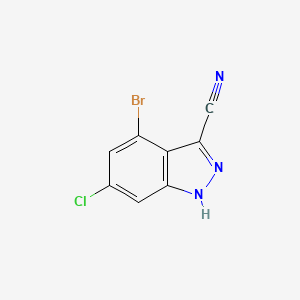
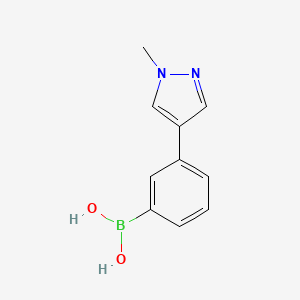
![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)
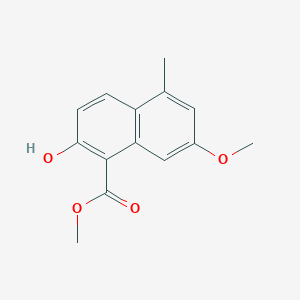
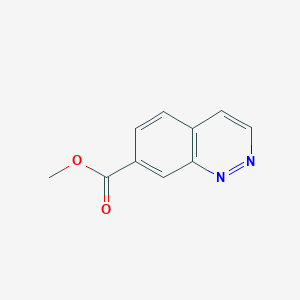
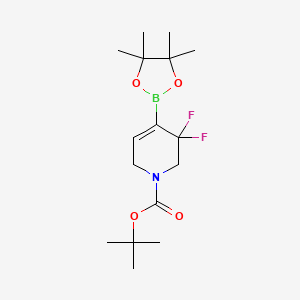
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)
